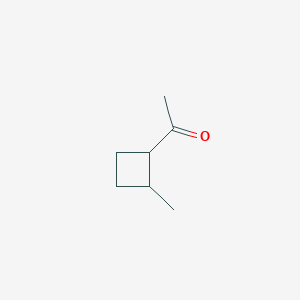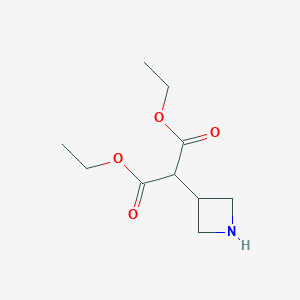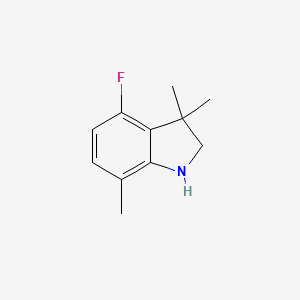
4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate product. This intermediate is then subjected to cyclization under reflux conditions to yield the desired indole derivative .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The fluorine atom and methyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine: This compound shares structural similarities but differs in the position of the fluorine atom and the presence of an amine group.
1H-Indole-3-carbaldehyde: Another indole derivative, which is widely used as a precursor in multicomponent reactions and has significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
4-fluoro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI-Schlüssel |
NYZJAHCESWQYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)F)C(CN2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


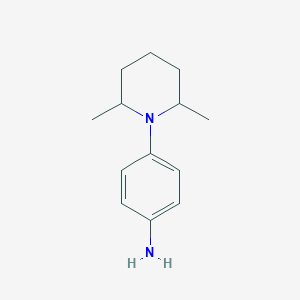

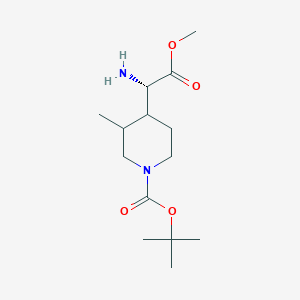
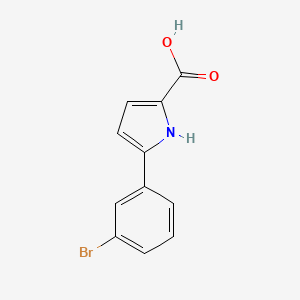
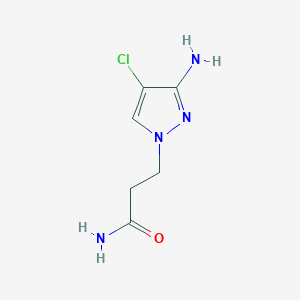

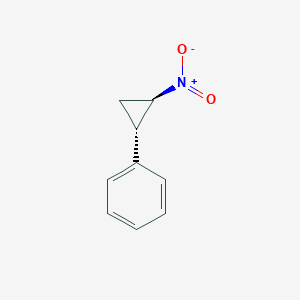
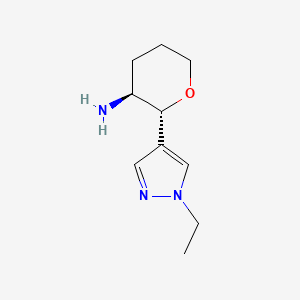
![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
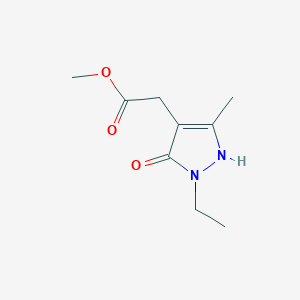
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
